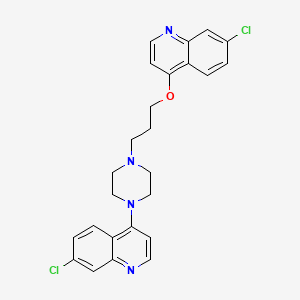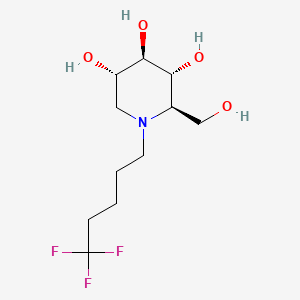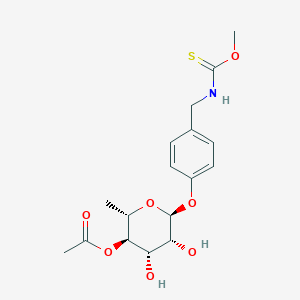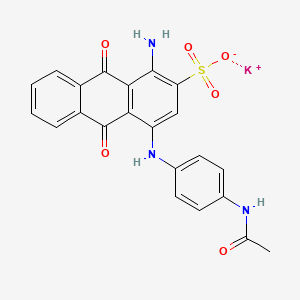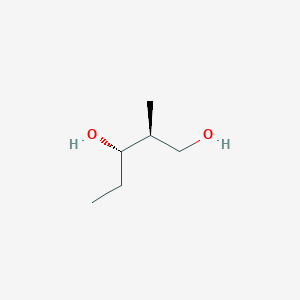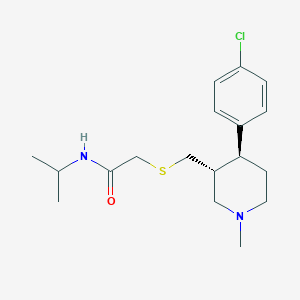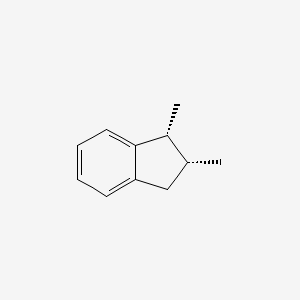
JA2Esk2Z7T
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1,2-dimethyl-1H-indene, (1R,2R)- . It is a stereochemically defined molecule with the molecular formula C11H14 and a molecular weight of 146.2289 g/mol . This compound is characterized by its unique structural configuration, which includes two defined stereocenters.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,2-dimethyl-1H-indene typically involves the hydrogenation of 1,2-dimethylindene. The reaction is carried out under high pressure and in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include a temperature range of 50-100°C and a hydrogen pressure of 50-100 psi.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow hydrogenation processes. This method ensures a consistent supply of hydrogen and maintains optimal reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: 2,3-Dihydro-1,2-dimethyl-1H-indene can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: The compound can be further reduced to form more saturated hydrocarbons.
Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: 2,3-Dihydro-1,2-dimethyl-1H-indene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its stereochemistry is of particular interest in the study of enzyme-substrate interactions.
Medicine: The compound is explored for its potential pharmacological properties. Research is ongoing to determine its efficacy in treating certain medical conditions, particularly those involving oxidative stress.
Industry: In the industrial sector, 2,3-Dihydro-1,2-dimethyl-1H-indene is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,2-dimethyl-1H-indene involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes by binding to their active sites, thereby influencing biochemical pathways. Its effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter the redox state of cells and impact cellular signaling pathways.
Comparison with Similar Compounds
1,2-Dimethylindene: Shares a similar core structure but lacks the dihydro modification.
2,3-Dihydroindene: Similar in structure but without the methyl groups.
Uniqueness: 2,3-Dihydro-1,2-dimethyl-1H-indene is unique due to its specific stereochemistry and the presence of both methyl groups and the dihydro modification. This combination of features imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
200426-02-4 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
(1R,2R)-1,2-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
DIUGYPAVPJILFZ-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC=CC=C2[C@@H]1C |
Canonical SMILES |
CC1CC2=CC=CC=C2C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


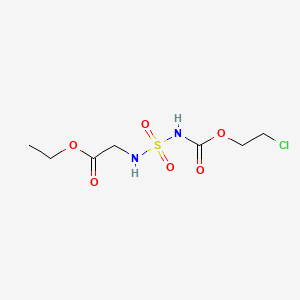
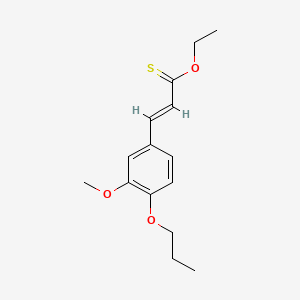
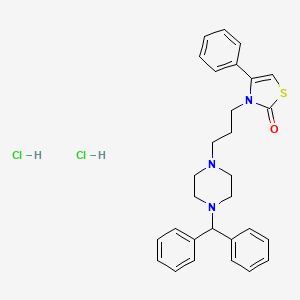
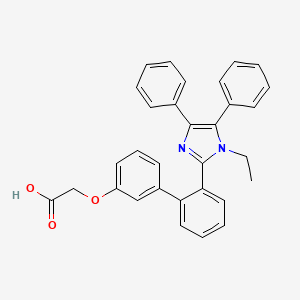

![calcium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12775110.png)
